Cyclocerberidol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclocerberidol (CBD) is a novel cyclic peptide derivative of the cyclic peptide family. It is a synthetic analogue of the natural peptide hormone oxytocin, which is produced in the hypothalamus of mammals. This compound has been shown to have a wide range of biological activities, including anxiolytic, anti-depressant, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for the treatment of a variety of neurological and psychiatric disorders.

Scientific Research Applications

Cyclazocine and Cocaine Dependency : Cyclazocine, a kappa-opioid receptor agonist and mu-opioid receptor antagonist, was studied for its potential in treating cocaine dependence. This study showed that cyclazocine could decrease cocaine intake in rats, suggesting its potential as a treatment for cocaine dependence (Glick, Visker, & Maisonneuve, 1998).

Cytochrome P450 and Antipsychotics : Research on the metabolization of various antipsychotics, including perphenazine, zuclopenthixol, and risperidone, by cytochrome P450 (CYP) 2D6, is relevant to understanding drug interactions and effectiveness. This study could be indirectly relevant if "Cyclocerberidol" is metabolized similarly or used in psychiatric contexts (Dahl, 2002).

Minocycline and Cardiac Protection : Minocycline, a tetracycline antibiotic, showed potential in protecting the heart during ischemia/reperfusion injury, which might be relevant if "this compound" has similar properties or applications (Scarabelli et al., 2004).

Iridoids and Pharmacological Activities : Iridoids, a large group of cyclopenta[c]pyran monoterpenoids, exhibit a wide range of bioactivities, including neuroprotective, anti-inflammatory, and cardioprotective effects. This might be relevant for understanding the properties of "this compound" if it is structurally or functionally similar to iridoids (Tundis et al., 2008).

Tetracyclines for Prosthetic Joint Infections : A study on the use of oral tetracyclines, such as doxycycline and minocycline, for treating periprosthetic joint infections could provide insights if "this compound" is used or studied in similar medical contexts (Pradier et al., 2018).

Cyclophosphamide in Cancer Treatment : Cyclophosphamide, a widely used antineoplastic drug, has been studied extensively for its applications in cancer treatment and as an immunosuppressive agent. This might be relevant if "this compound" is used in oncology or immunology (Emadi, Jones, & Brodsky, 2009).

Drug Repurposing in Academic Research : A review of drug repurposing in academic settings, covering various drugs and their new applications, might provide context if "this compound" is considered for repurposing (Oprea et al., 2011).

Mechanism of Action

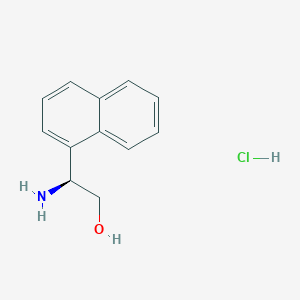

- Cyclocerberidol is a centrally-acting muscle relaxant primarily used to treat muscle spasms of local origin .

- It shares structural similarities with tricyclic antidepressants, differing from Amitriptyline by only a single double bond .

- Initially studied as an antidepressant, this compound has been approved for short-term (2-3 weeks) use in relieving muscle spasms associated with acute, painful musculoskeletal conditions .

- Not effective for spasticity originating from cerebral or spinal cord disease or in children with cerebral palsy .

- Occasionally used off-label for pain and sleep disturbances in fibromyalgia patients .

Target of Action

Mode of Action

Properties

IUPAC Name |

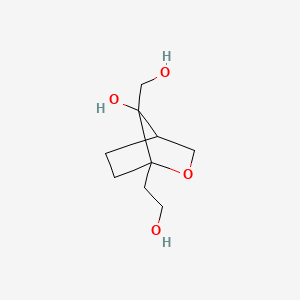

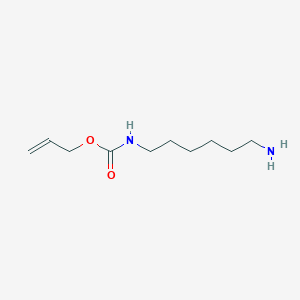

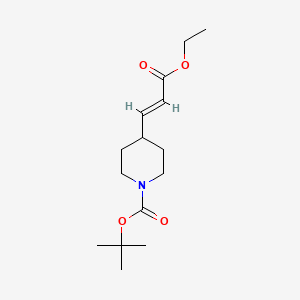

1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVGFVPGILCAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C1CO2)(CO)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the natural sources of cyclocerberidol?

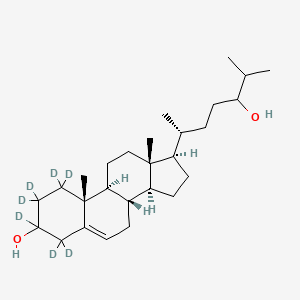

A1: this compound has been isolated from the leaves of certain Cerbera species. This includes Cerbera manghas [, ] and Cerbera odollam [], both of which are considered mangrove plants.

Q2: What other classes of compounds are often found alongside this compound in these plants?

A2: this compound is frequently found alongside other structurally related compounds. This includes:

- Normonoterpenoids: Specifically, cerberidol and epoxycerberidol are often isolated with this compound [].

- Dinormonoterpenoids: These compounds, structurally similar to those found in Thevetia peruviana, have been isolated alongside this compound in Cerbera manghas [].

- Other Glucosides: Both β-D-glucosides and β-D-allopyranosides of this compound itself, as well as other normonoterpenoids, have been identified in these plants [, ].

Q3: Has the influence of plant processing on this compound content been investigated?

A3: Yes, research indicates that the drying process of Cerbera leaves can affect the yield of this compound and related compounds. Specifically, the ratio of glucosides to allosides of this compound and epoxycerberidol varied depending on the drying conditions used for the plant material []. This suggests that the extraction and isolation process for this compound may need to be optimized depending on the source material and its pre-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)